molecular formula C22H15BrN2O2S B288914 6-Bromo-2-phenacylsulfanyl-3-phenylquinazolin-4-one

6-Bromo-2-phenacylsulfanyl-3-phenylquinazolin-4-one

Cat. No.: B288914
M. Wt: 451.3 g/mol
InChI Key: JYPLXCXXWWPRET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-phenacylsulfanyl-3-phenylquinazolin-4-one is a complex organic compound with a unique structure that combines a quinazolinone core with a bromine atom and a phenylethylsulfanyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C22H15BrN2O2S

Molecular Weight

451.3 g/mol

IUPAC Name

6-bromo-2-phenacylsulfanyl-3-phenylquinazolin-4-one

InChI

InChI=1S/C22H15BrN2O2S/c23-16-11-12-19-18(13-16)21(27)25(17-9-5-2-6-10-17)22(24-19)28-14-20(26)15-7-3-1-4-8-15/h1-13H,14H2

InChI Key

JYPLXCXXWWPRET-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=C(C=C3)Br)C(=O)N2C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=C(C=C3)Br)C(=O)N2C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-phenacylsulfanyl-3-phenylquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone core.

    Thioether Formation:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-phenacylsulfanyl-3-phenylquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the 6-position.

Scientific Research Applications

6-Bromo-2-phenacylsulfanyl-3-phenylquinazolin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities. It may exhibit anticancer, antimicrobial, or anti-inflammatory properties.

    Biological Studies: Researchers investigate the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

    Chemical Biology: The compound can be used as a probe to study biological processes and pathways, providing insights into cellular functions and disease mechanisms.

    Industrial Applications: The compound’s unique chemical properties make it a candidate for use in various industrial applications, such as the development of new materials or chemical intermediates.

Mechanism of Action

The mechanism of action of 6-Bromo-2-phenacylsulfanyl-3-phenylquinazolin-4-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-phenylethyl 6-bromo-2-phenyl-4-quinolinecarboxylate
  • 2-oxo-2-phenylethyl 6-bromo-2-(4-methylphenyl)-4-quinolinecarboxylate
  • 2-oxo-2-phenylethyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate

Uniqueness

6-Bromo-2-phenacylsulfanyl-3-phenylquinazolin-4-one is unique due to its specific combination of functional groups and the presence of the phenylethylsulfanyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and biological activities, highlighting its potential as a versatile research tool and therapeutic candidate.

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